Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to Nα-Carbobenzoxy-Nω-tosyl-L-arginine [Z-Arg(tos)-OH]
Abstract
Nα-Carbobenzoxy-Nω-tosyl-L-arginine, commonly abbreviated as Z-Arg(tos)-OH, is a critical doubly protected amino acid derivative essential for peptide synthesis. This guide provides an in-depth analysis of its chemical properties, structure, and strategic applications, particularly in solution-phase peptide synthesis (SPPS). We will explore the rationale behind its dual-protection scheme, detailing the roles of the Nα-benzyloxycarbonyl (Z) group and the Nω-tosyl (Tos) group. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for its synthesis, purification, and incorporation into peptide chains. Furthermore, it covers analytical characterization techniques, common challenges, and troubleshooting strategies to ensure successful application in complex synthetic workflows.
Introduction: The Strategic Importance of Arginine Protection
Arginine's guanidinium side chain, with a pKa of approximately 12.5, is strongly basic and highly nucleophilic. This reactivity necessitates robust protection during peptide synthesis to prevent undesirable side reactions, such as acylation of the guanidinium group, which would lead to branched impurities and failed syntheses. The choice of protecting group for arginine is a critical decision that dictates the overall synthetic strategy, particularly the final deprotection conditions.
Z-Arg(tos)-OH is a derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain guanidino group is masked by a p-toluenesulfonyl (tosyl or Tos) group. This dual-protection scheme is particularly well-suited for classical solution-phase peptide synthesis. The Z-group, introduced by Bergmann and Zervas in 1932, is stable to a range of coupling conditions and can be selectively removed by catalytic hydrogenolysis, offering a degree of orthogonality. The tosyl group provides robust protection for the guanidinium function but requires harsh acidic conditions, typically anhydrous hydrogen fluoride (HF), for its removal. This guide will dissect the properties and applications of this important building block.
Chemical Structure and Physicochemical Properties
The structure of Z-Arg(tos)-OH combines the L-arginine backbone with two distinct protecting groups, each serving a specific function in synthetic chemistry.
Caption: Chemical structure of Nα-Z-Nω-tosyl-L-arginine.
Physicochemical Data Summary
The key properties of Z-Arg(tos)-OH and its common salt form are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2S)-5-[[Amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(phenylmethoxy)carbonylamino]pentanoic acid | N/A |
| Synonyms | Z-Arg(Tos)-OH, Nα-Cbz-Nω-tosyl-L-arginine | |
| CAS Number | 13650-38-9 (Cyclohexylamine salt) | [1][2][3] |
| Molecular Formula | C21H26N4O6S (Free Acid) | [1] |
| Molecular Weight | 462.52 g/mol (Free Acid) | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in polar organic solvents like DMF, DCM; low solubility in water. | N/A |
| Storage | Store at 2-8°C, protected from light and moisture. | N/A |
Synthesis and Purification Protocols
Synthesis of Z-Arg(tos)-OH
The synthesis of Z-Arg(tos)-OH is typically achieved by the sequential protection of L-arginine. A common route involves first protecting the α-amino group with the Z-group, followed by tosylation of the guanidinium side chain. A detailed protocol adapted from established methods is provided below.[4]
Experimental Protocol: Synthesis of Z-Arg(tos)-OH
Materials:
-
Nα-Carbobenzoxy-L-arginine (Z-Arg-OH)
-
p-Toluenesulfonyl chloride (Tos-Cl)
-
4 N Sodium hydroxide (NaOH) solution
-
Acetone
-
Ethyl acetate (EtOAc)
-
Dilute aqueous ammonia (NH4OH)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ion-exchange resin (e.g., Dowex 50, H+ form)
-
Ethanol
Procedure:
-
Dissolution: In a flask cooled in an ice bath, dissolve Nα-Carbobenzoxy-L-arginine (1.0 eq.) in cold 4 N NaOH solution (6.0 eq.).
-
Solvent Addition: Add acetone to the solution (approx. 6 times the volume of the NaOH solution).
-
Tosylation: While maintaining the temperature at 0°C, add p-toluenesulfonyl chloride (approx. 2.5 eq.) in small portions over 1 hour with vigorous stirring.
-
Reaction Monitoring & Quenching: Continue stirring in the ice bath for an additional 1-2 hours. The reaction can be monitored by TLC. Once complete, dilute the reaction mixture with water.
-
Acidification & Extraction: Acidify the aqueous solution with 1 N HCl to a pH of ~2-3. Extract the product into ethyl acetate (3x volumes).
-
Aqueous Wash: Wash the combined organic extracts with dilute aqueous ammonia to remove any unreacted Z-Arg-OH.
-
Product Isolation: Re-acidify the aqueous ammonia layer with 1 N HCl and extract the product back into ethyl acetate.
-
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a glassy solid or oil.[4]
-
Purification (Optional): For higher purity, the crude product can be dissolved in 50% ethanol and passed through an ion-exchange column (H+ form) to remove residual salts and starting material.[4] Evaporation of the eluates yields the purified Z-Arg(tos)-OH.
Purification by Crystallization
While Z-Arg(tos)-OH is often isolated as an amorphous or glassy solid, its cyclohexylamine (CHA) salt can be readily crystallized, which significantly aids in purification.[5]
Protocol: Crystallization as Cyclohexylamine Salt
-
Salt Formation: Dissolve the crude, oily Z-Arg(tos)-OH in methanol. Cool the solution to 0°C.
-
Precipitation: Add cyclohexylamine (approx. 1.0 eq.) to the cooled solution. To induce crystallization, add diethyl ether dropwise until the solution becomes faintly cloudy. If needed, clear the solution with a few drops of methanol.
-
Crystallization: Scratch the inside of the flask to initiate crystal formation and store the flask at 4°C overnight.
-
Isolation: Collect the crystalline salt by filtration, wash with cold diethyl ether, and dry under vacuum.[5] The pure free acid can be regenerated from the salt by an acid wash and extraction into an organic solvent.[5]
Application in Solution-Phase Peptide Synthesis (SPPS)
Z-Arg(tos)-OH is a cornerstone for incorporating arginine in solution-phase synthesis, where intermediates are purified after each coupling step. The robust nature of the Tos group ensures it remains intact throughout the multi-step synthesis.
Caption: Generalized workflow for solution-phase peptide synthesis.
Protocol: Dipeptide Synthesis (Z-Arg(tos)-Gly-OMe)
This protocol details the coupling of Z-Arg(tos)-OH to glycine methyl ester (H-Gly-OMe) using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method, a classic and effective strategy for minimizing racemization.[6]
Materials:
-
Z-Arg(tos)-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Amine Free-Basing: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM. Add DIPEA (1.0 eq.) to neutralize the salt and stir for 15 minutes at room temperature.
-
Carboxyl Activation: In a separate flask, dissolve Z-Arg(tos)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Coupling: Add a solution of DCC (1.1 eq.) in DCM dropwise to the stirred Z-Arg(tos)-OH solution at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Add the free-based glycine methyl ester solution from step 1 to the activated acid mixture. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude dipeptide, Z-Arg(tos)-Gly-OMe, can be purified by silica gel chromatography or crystallization from a suitable solvent system (e.g., EtOAc/hexanes).
Deprotection Strategies and Associated Challenges
The removal of the protecting groups from the final peptide is a critical step that dictates the purity and integrity of the product.
Nα-Z Group Cleavage
The Z-group is typically removed by catalytic hydrogenolysis . This is a mild procedure that preserves most other protecting groups, including the Tos group.
-
Conditions: H₂ gas, 10% Palladium on carbon (Pd/C) catalyst, in a solvent like methanol or acetic acid.
-
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine and toluene as a byproduct. This method is clean and efficient but is incompatible with peptides containing sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst.
Nω-Tos Group Cleavage
The tosyl group is exceptionally stable to most reagents used in peptide synthesis, including the conditions for Z-group removal. Its cleavage requires very strong acidolysis.
Protocol: Anhydrous Hydrogen Fluoride (HF) Cleavage
WARNING: Anhydrous HF is extremely corrosive, toxic, and volatile. This procedure must be performed only by trained personnel in a specialized, HF-resistant apparatus within a properly ventilated fume hood.[7][8][9]
Materials:
-
Protected peptide
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)[7]
-
HF-resistant cleavage vessel and apparatus (e.g., made of Teflon/Kel-F)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried protected peptide and a scavenger mixture (e.g., HF:anisole, 9:1 v/v) into the HF reaction vessel.[8]
-
Cooling: Cool the vessel to -78°C using a dry ice/acetone bath.
-
HF Distillation: Carefully distill a measured amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Warm the vessel to between -5°C and 0°C and stir for 1-2 hours. Peptides containing Arg(Tos) often require the longer reaction time for complete deprotection.[7][10]
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum, trapping the toxic fumes appropriately.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the peptide by filtration or centrifugation, wash with more cold ether to remove scavengers, and dry under vacuum.
Mechanism and Challenges of Tosyl Cleavage
The cleavage proceeds via an SN1 mechanism where the strong acid protonates the protecting group, leading to the formation of a stable carbocation which is then trapped by scavengers.[8]
Key Challenge: Tryptophan Modification: If the peptide contains tryptophan, the cleaved tosyl group or other cationic species generated during HF cleavage can electrophilically attack the indole side chain, leading to irreversible modification.[7]
-
Mitigation Strategy: The inclusion of scavengers like anisole or p-cresol is crucial. These electron-rich aromatic compounds act as traps for the electrophilic species, protecting sensitive residues.[7][9] Avoiding thioanisole is recommended for Trp-containing peptides as it can lead to different side products.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of Z-Arg(tos)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. While a publicly available, fully assigned spectrum for Z-Arg(tos)-OH is not readily found in the searched literature, the expected chemical shifts can be predicted based on its structure.
| Proton / Carbon Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| Z-group (C₆H₅CH₂) | 7.2-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂) | 127-137 (Ar-C), ~67 (CH₂) | Typical shifts for a benzyl group. |
| Tos-group (CH₃C₆H₄) | ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃) | 129-144 (Ar-C), ~21 (CH₃) | Characteristic p-substituted aromatic pattern and methyl singlet. |
| Arginine α-H | ~4.2-4.4 (m, 1H) | ~54-56 | Downfield shift due to adjacent electron-withdrawing groups (amine and carboxyl). |
| Arginine β,γ-CH₂ | ~1.6-1.9 (m, 4H) | ~25-30 | Aliphatic methylene protons of the side chain. |
| Arginine δ-CH₂ | ~3.1-3.3 (m, 2H) | ~41-43 | Shifted downfield due to proximity to the guanidinium group. |
| Carboxyl (COOH) | Broad singlet, >10 | ~173-176 | Acidic proton signal is often broad and can exchange. |
| Guanidinium (Cζ) | N/A | ~157-159 | Quaternary carbon of the guanidinium group. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected amino acids.
Exemplary HPLC Protocol
While a specific protocol for Z-Arg(tos)-OH is not detailed in the searched literature, a general method for protected amino acids can be adapted. Purity is typically >98%.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~30% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Expected Retention: Z-Arg(tos)-OH is a relatively hydrophobic molecule due to the two aromatic protecting groups and is expected to have a significant retention time under these conditions.
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Low yield in synthesis | Incomplete reaction during tosylation or Z-protection. | Ensure anhydrous conditions, use fresh reagents, and monitor the reaction closely by TLC to confirm completion before work-up. |
| Incomplete coupling in peptide synthesis | Steric hindrance; deactivation of the activated carboxyl group. | Use a more potent coupling reagent (e.g., HATU in solution-phase); pre-activate the acid for a longer period; double-couple the arginine residue.[11] |
| Side products during HF cleavage | Scavengers are insufficient or inappropriate; reaction time/temperature is too high. | Use a "low-high" HF procedure for sensitive peptides.[7] Ensure an adequate ratio of scavengers to peptide, particularly for Trp-containing sequences. Perform cleavage at 0°C or below.[7] |
| Difficulty in purification | Product is oily or amorphous; co-elution of impurities. | Convert the product to a crystalline salt (e.g., CHA salt) for purification.[5] Optimize the HPLC gradient to improve the resolution between the product and impurities. |
Conclusion
Z-Arg(tos)-OH remains a vital reagent for the synthesis of arginine-containing peptides, especially within the framework of solution-phase chemistry. Its dual-protection strategy provides a robust shield for arginine's reactive functionalities, allowing for controlled and sequential peptide elongation. However, its successful application hinges on a thorough understanding of the demanding conditions required for the final deprotection of the tosyl group. The harshness of HF cleavage necessitates careful planning, specialized equipment, and strategic use of scavengers to prevent side reactions and preserve the integrity of the final peptide product. By leveraging the detailed protocols and insights provided in this guide, researchers can confidently employ Z-Arg(tos)-OH to construct complex and biologically significant peptides.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein and Peptide Letters, 22(5), 387-395. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from [Link]
- Schwyzer, R. (1964). U.S. Patent No. 3,131,174. Washington, DC: U.S. Patent and Trademark Office.
-
Chengdu Aofei bio-chemical co.,LTD. (n.d.). Z-Arg(Tos)-OH·CHA,13650-38-9. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Z-nw-(4-toluenesulfonyl)-L-arginine | 13650-38-9. Retrieved from [Link]
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (pp. 41-59). Humana Press. Retrieved from [Link]
-
ChemSrc. (n.d.). L-arginine | CAS#:74-79-3. Retrieved from [Link]
- Ramage, R., & Green, J. (1970). U.S. Patent No. 3,520,917. Washington, DC: U.S. Patent and Trademark Office.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000517). Retrieved from [Link]
-
Woodward, R. B., & Olofson, R. A. (1966). N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. Organic Syntheses, 46, 6. Retrieved from [Link]
-
Zervas, L., Otani, T. T., Winitz, M., & Greenstein, J. P. (1959). Studies on Arginine Peptides. II. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 81(11), 2878–2884. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 29). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
Sources
- 1. Z-nw-(4-toluenesulfonyl)-L-arginine | 13650-38-9 - BuyersGuideChem [buyersguidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Z-Arg(Tos)-OH·CHA,13650-38-9_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]
- 4. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
- 5. US3520917A - Process for the preparation of crystalline na-carbobenzoxy- ng-tosyl-l-arginine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
